(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane
Overview
Description
2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its complex molecular structure, which includes a chloro group, an ethoxyphenoxy group, a hydroxy group, and a phenylpropyl group attached to an acetamide backbone.
Scientific Research Applications
2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with an appropriate halogenating agent to introduce the ethoxyphenoxy group.
Formation of the Hydroxy-Phenylpropyl Intermediate: This step involves the reaction of a phenylpropyl derivative with a hydroxylating agent to introduce the hydroxy group.
Coupling Reaction: The ethoxyphenoxy intermediate and the hydroxy-phenylpropyl intermediate are then coupled together using a suitable coupling agent.
Introduction of the Chloro Group:
Industrial Production Methods
Industrial production of 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as ammonia (NH₃) and thiols (RSH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Similar in structure but contains a dinitrophenyl group instead of the ethoxyphenoxy group.
2-Chloro-N-(2,4-dimethylphenyl)acetamide: Similar in structure but contains a dimethylphenyl group instead of the ethoxyphenoxy group.
Uniqueness
2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKMZSFXPAVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541815 | |
Record name | 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93852-40-5 | |
Record name | 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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